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Introduction
SX-682 is an orally bioavailable, small-molecule allosteric inhibitor of the C-X-C motif

chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, and their primary

ligand CXCL8 (also known as IL-8), are key components of a signaling axis that plays a critical

role in tumor progression and immune evasion.[3] Tumors exploit the CXCL8-CXCR1/2

pathway to recruit immunosuppressive myeloid cells, such as myeloid-derived suppressor cells

(MDSCs) and neutrophils, into the tumor microenvironment (TME).[2][4] This influx of myeloid

cells creates an immunosuppressive shield that hinders the anti-tumor activity of effector

immune cells like T cells and Natural Killer (NK) cells.[4][5]

By dually inhibiting CXCR1 and CXCR2, SX-682 aims to disrupt this immunosuppressive

cascade, thereby reactivating the body's innate and adaptive immune responses against the

tumor.[1][4] Preclinical studies have demonstrated that SX-682 can abrogate the accumulation

of MDSCs in tumors, enhance the efficacy of checkpoint inhibitors and adoptive cell therapies,

and exhibit single-agent anti-tumor activity in various models.[6][7][8] This document provides a

detailed overview of the early clinical trial results for SX-682, focusing on quantitative data,

experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The CXCL8-CXCR1/2
Signaling Axis
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The CXCL8-CXCR1/2 signaling pathway is a G-protein coupled receptor (GPCR) cascade that,

upon activation by ligands like CXCL8, triggers several downstream effects crucial for cancer

cell survival, proliferation, migration, and angiogenesis.[9][10] SX-682 acts as an allosteric

inhibitor, preventing the conformational changes in CXCR1/2 necessary for signal transduction.

[1][2]

The binding of CXCL8 to CXCR1 or CXCR2 leads to the activation of heterotrimeric G-proteins.

[9] The Gα and Gβγ subunits dissociate and activate downstream effectors, primarily

Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3][9] Activation of these

pathways ultimately promotes cancer progression by enhancing cell proliferation, survival, and

the recruitment of immunosuppressive cells.[10][11]
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Caption: Simplified CXCL8-CXCR1/2 signaling pathway and the inhibitory action of SX-682.
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Early Clinical Trial Results
SX-682 has been evaluated in Phase 1/2 clinical trials across multiple oncology indications,

including myelodysplastic syndromes (MDS) and metastatic melanoma.[4][12]

Phase 1 Trial in Myelodysplastic Syndromes
(NCT04245397)
This Phase 1 dose-escalation trial assessed SX-682 as a monotherapy in patients with MDS

who had failed prior hypomethylating-agent (HMA) therapy.[6][13]

Experimental Protocol:

Study Design: An open-label, single-arm, dose-escalation study with an expansion phase.[6]

[13]

Patient Population: 17 patients with HMA-failure MDS. The median age was 76, and all

patients were transfusion-dependent.[6][13]

Dosing Regimen: Patients received escalating twice-daily (BID) oral doses of SX-682 (25,

50, 100, 200, and 400 mg) in continuous 28-day cycles.[6][13]

Endpoints: The primary endpoint was safety and tolerability to determine the maximum

tolerated dose (MTD). Secondary endpoints included overall response rate (ORR) and

reduction in marrow blasts. Response was assessed using the 2006 International Working

Group (IWG) criteria.[6][13]

Quantitative Data Summary:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b611092?utm_src=pdf-body
https://syntrixbio.com/pages/immuno-oncology/
https://firstwordpharma.com/story/5138165
https://www.benchchem.com/product/b611092?utm_src=pdf-body
https://www.prnewswire.com/news-releases/first-in-class-investigational-sx-682-demonstrates-single-agent-efficacy-in-patients-with-hypomethylating-agent-failure-myelodysplastic-syndromes-301699265.html
https://ashpublications.org/blood/article/140/Supplement%201/2070/492751/Phase-1-Results-of-the-First-in-Class-CXCR1-2
https://www.prnewswire.com/news-releases/first-in-class-investigational-sx-682-demonstrates-single-agent-efficacy-in-patients-with-hypomethylating-agent-failure-myelodysplastic-syndromes-301699265.html
https://ashpublications.org/blood/article/140/Supplement%201/2070/492751/Phase-1-Results-of-the-First-in-Class-CXCR1-2
https://www.prnewswire.com/news-releases/first-in-class-investigational-sx-682-demonstrates-single-agent-efficacy-in-patients-with-hypomethylating-agent-failure-myelodysplastic-syndromes-301699265.html
https://ashpublications.org/blood/article/140/Supplement%201/2070/492751/Phase-1-Results-of-the-First-in-Class-CXCR1-2
https://www.benchchem.com/product/b611092?utm_src=pdf-body
https://www.prnewswire.com/news-releases/first-in-class-investigational-sx-682-demonstrates-single-agent-efficacy-in-patients-with-hypomethylating-agent-failure-myelodysplastic-syndromes-301699265.html
https://ashpublications.org/blood/article/140/Supplement%201/2070/492751/Phase-1-Results-of-the-First-in-Class-CXCR1-2
https://www.prnewswire.com/news-releases/first-in-class-investigational-sx-682-demonstrates-single-agent-efficacy-in-patients-with-hypomethylating-agent-failure-myelodysplastic-syndromes-301699265.html
https://ashpublications.org/blood/article/140/Supplement%201/2070/492751/Phase-1-Results-of-the-First-in-Class-CXCR1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Cohort
(BID)

Number of
Patients

Overall
Response
Rate (ORR)

Marrow
Complete
Remission
(mCR)

Key Outcomes

25 mg 3 0% -
No responses

observed.

50 mg 3 - -
Data not

specified.

100 mg 3 - -
Data not

specified.

200 mg 6 50% 33% (2 of 6 pts)

Dose selected

for expansion

phase based on

efficacy and

pharmacodynami

cs.[13]

400 mg 2 - -
Data not

specified.

All Doses 17 - -

47% (8 of 17 pts)

had a reduction

in marrow blasts.

Hematologic

improvement (HI)

was observed in

3 patients.[6][13]

Safety and Pharmacodynamics:

SX-682 was well-tolerated with no MTD identified.[6][13]

A dose-dependent decrease in absolute neutrophil count (ANC) was observed, consistent

with maximal CXCR1/2 inhibition at doses >150 mg BID. This effect was reversible upon

cessation of the drug.[13]
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Treatment-emergent adverse events (> grade 3) were most common in the 200 mg and 400

mg cohorts.[6]

Phase 1 Trial in Metastatic Melanoma (NCT03161431)
This trial evaluated SX-682 in combination with the anti-PD-1 antibody pembrolizumab in

patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[14][15]

Experimental Protocol:

Study Design: A Phase 1, open-label, multi-center, dose-escalation trial with an expansion

phase.[15]

Patient Population: 51 patients with unresectable stage III or IV melanoma with disease

progression on prior anti-PD-1 therapy.[15]

Dosing Regimen: Patients received escalating oral BID doses of SX-682 (25, 50, 100, 150,

and 200 mg). Escalation cohorts included a 21-day SX-682 monotherapy lead-in, followed by

combination treatment with pembrolizumab in 42-day cycles.[14][16][17]

Endpoints: The primary endpoint was safety (adverse events, dose-limiting toxicities, MTD).

Secondary endpoints included ORR, disease control rate (DCR), and overall survival (OS),

assessed via RECIST v1.1.[14][15]
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Caption: Experimental workflow for the Phase 1 trial of SX-682 in metastatic melanoma.
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Quantitative Data Summary (as of October 2023):

Dose Cohort
(BID)

Number of
Patients
(Evaluable)

Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Median Overall
Survival (OS)

≤100 mg 9 0% 0% 7.4 months

150 mg 6 - 50% Not Reported

200 mg 19 21% (4 PRs)
63% (4 PRs + 8

SD)
14.7 months

PR: Partial Response; SD: Stable Disease[15]

Safety:

The combination of SX-682 and pembrolizumab demonstrated a tolerable safety profile.[14]

Any-grade treatment-related adverse events (TRAEs) occurred in 75% of patients, with

grade 3/4 TRAEs in 43%.[15]

When excluding uncomplicated neutropenia (an expected effect of CXCR2 inhibition), grade

3/4 TRAEs were 25%.[14]

Conclusion
Early clinical data for the first-in-class CXCR1/2 inhibitor SX-682 are encouraging. In HMA-

failure MDS, SX-682 monotherapy has shown clinical activity, including reductions in bone

marrow blasts and a 50% overall response rate at the recommended Phase 2 dose of 200 mg

BID.[6][13] In heavily pretreated metastatic melanoma, SX-682 in combination with

pembrolizumab demonstrated meaningful clinical benefit, with objective responses and a

disease control rate of 63% at the 200 mg BID dose, significantly improving overall survival

compared to lower doses.[15]

The observed dose-dependent efficacy in both trials, correlated with pharmacodynamic

markers of CXCR1/2 inhibition, supports the drug's mechanism of action.[13][14] By disrupting

the recruitment of immunosuppressive myeloid cells, SX-682 appears to sensitize tumors to
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immunotherapy and overcome resistance. These promising early results warrant further

investigation in larger, randomized clinical trials to fully establish the therapeutic potential of

SX-682 in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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